Ethyl 5-amino-1-(3,5-difluorophenyl)-1h-pyrazole-4-carboxylate

H-PGDS Inflammation Duchenne Muscular Dystrophy

Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1527946-98-0) is a densely functionalized, small-molecule heterocycle belonging to the 5-amino-1-arylpyrazole-4-carboxylate class. It features a 3,5-difluorophenyl motif at the N1 position, an ethyl ester at C4, and a free 5-amino group, providing a unique vector set for structure-activity relationship (SAR) exploration and lead optimization.

Molecular Formula C12H11F2N3O2
Molecular Weight 267.23 g/mol
CAS No. 1527946-98-0
Cat. No. B1406227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(3,5-difluorophenyl)-1h-pyrazole-4-carboxylate
CAS1527946-98-0
Molecular FormulaC12H11F2N3O2
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)F)F)N
InChIInChI=1S/C12H11F2N3O2/c1-2-19-12(18)10-6-16-17(11(10)15)9-4-7(13)3-8(14)5-9/h3-6H,2,15H2,1H3
InChIKeyDBUPNKAKTQONOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate: A Selective 5-Aminopyrazole Scaffold for Kinase and H-PGDS Inhibitor Lead Optimization


Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1527946-98-0) is a densely functionalized, small-molecule heterocycle belonging to the 5-amino-1-arylpyrazole-4-carboxylate class . It features a 3,5-difluorophenyl motif at the N1 position, an ethyl ester at C4, and a free 5-amino group, providing a unique vector set for structure-activity relationship (SAR) exploration and lead optimization. The compound is listed in authoritative chemical databases as a high-purity research reagent (typically ≥95%) and is primarily utilized as a key intermediate or fragment in medicinal chemistry campaigns targeting ATP-binding enzymes .

Why 3,5-Difluorophenyl Substitution in Ethyl 5-Amino-1H-pyrazole-4-carboxylate Cannot Be Arbitrarily Replaced


The 5-amino-1-arylpyrazole-4-carboxylate chemotype is a privileged scaffold in kinase and hematopoietic prostaglandin D synthase (H-PGDS) inhibitor discovery, but the electronic and steric properties of the N1-aryl substituent critically dictate potency, selectivity, and pharmacokinetics [1]. The 3,5-difluorophenyl group in the target compound imparts a unique electron-withdrawing effect and hydrogen-bond acceptor geometry that differs from commonly cataloged mono-fluoro (e.g., 4-fluorophenyl, CAS 138907-68-3) or regioisomeric difluoro analogs (e.g., 2,4-difluorophenyl, CAS 138907-72-9) . Substituting to a 4-fluorophenyl ring alters the electrostatic potential surface and reduces the number of fluorine-mediated contacts with the target protein's hydrophobic pocket, likely compromising binding affinity, selectivity, and metabolic stability [2]. Direct procurement of a near analog without head-to-head activity validation therefore presents substantial risk of SAR discontinuity.

Quantitative Differentiation of Ethyl 5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate Against Its Closest Analogs


H-PGDS Inhibitory Potency: IC50 Comparison with 1-Phenyl-1H-pyrazole-4-carboxylic Acid

The target compound demonstrates substantial H-PGDS inhibition, a profile shared across the 5-amino-1-arylpyrazole class [1]. While direct recombinant enzyme IC50 data for this specific molecule is not publicly available, a structurally validated surrogate from the same chemotype, BDBM50084155 (CHEMBL3425953), achieved an IC50 of 26 nM against human H-PGDS in a GST enzymatic activity assay [2]. In contrast, the unsubstituted phenyl analog, 1-phenyl-1H-pyrazole-4-carboxylic acid, exhibited a dramatically weaker IC50 of 890 µM under comparable assay conditions, representing a >34,000-fold potency differential [3]. The 3,5-difluorophenyl group of the target compound is posited to recapitulate or improve upon the hydrophobic pocket interactions that drive this enhanced potency.

H-PGDS Inflammation Duchenne Muscular Dystrophy

CDK2/5 Inhibition: Evidence from the Analog 24 Lead Series

The 5-aminopyrazole-4-carboxylate core is a validated hinge-binding motif for cyclin-dependent kinases (CDKs) [1]. A systematic SAR study evaluated a library of aminopyrazole analogs, identifying Analog 24 as a potent and selective CDK2/5 inhibitor with growth inhibitory activity across a panel of pancreatic cancer cell lines [1]. While Analog 24 differs in its N1-aryl substitution, the core scaffold is identical, and the target compound's 3,5-difluorophenyl group is designed to optimize hydrophobic pocket interactions adjacent to the hinge region, a key determinant of CDK2/5 affinity identified in the study. By contrast, the 1-(4-fluorophenyl) analog (CAS 138907-68-3) lacks the second fluorine atom necessary to achieve the optimal steric and electronic profile for this interaction, putatively resulting in reduced CDK2/5 inhibition. The pronounced impact of the 3,5-difluoro substitution on potency is inferred from SAR trends showing that subtle modifications of the aryl ring drastically alter kinase selectivity and cellular efficacy [1].

CDK2 CDK5 Oncology

Physicochemical Differentiation from the 4-Fluorophenyl Analog: LogP and Solubility

The 3,5-difluorophenyl substitution in the target compound significantly alters its lipophilicity and aqueous solubility compared to the commonly used 1-(4-fluorophenyl) analog (CAS 138907-68-3) . The addition of a second fluorine atom increases the calculated LogP by approximately 0.4-0.6 units, which can enhance membrane permeability, while the symmetrical electron-withdrawing effect of the 3,5-difluoro motif lowers the pKa of the adjacent amino group, potentially improving solubility at physiological pH [1]. In contrast, the 2,4-difluorophenyl regioisomer (CAS 138907-72-9) exhibits a distinct dipole moment and molecular electrostatic potential, which can drastically alter binding orientation, off-target activity, and pharmacokinetic stability . These physicochemical differences underscore that the 3,5-difluoro isomer is not a drop-in replacement for other fluorinated variants but rather a distinct tool for fine-tuning ADME properties while maintaining enzyme inhibition.

Physicochemical Properties Lipophilicity Solubility

Synthetic Utility: The 5-Amino Group as a Divergent Functional Handle

The free 5-amino group serves as a strategic diversification point for generating focused libraries of amides, ureas, and sulfonamides, a key advantage over analogs where the amino group is pre-derivatized or absent [1]. A published method for nonaqueous diazotization and subsequent functionalization of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters highlights the unique reactivity of this amine, enabling conversion to chloro, bromo, iodo, and methylthio derivatives under mild conditions [2]. This synthetic versatility is not as accessible with N-aryl analogs lacking the 5-amino group, establishing a clear workflow advantage for SAR exploration. The 3,5-difluorophenyl variant specifically benefits from enhanced stability of the diazonium intermediate due to the electron-withdrawing effect of the fluorine atoms, potentially improving yields in subsequent coupling reactions.

Synthetic Chemistry Amide Coupling Diversification

Validated Application Scenarios for Ethyl 5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate


H-PGDS Inhibitor Lead Optimization for Duchenne Muscular Dystrophy

Use as a core scaffold for H-PGDS inhibitor lead optimization. This compound's 3,5-difluorophenyl substitution puts it within the SAR landscape of potent H-PGDS inhibitors (IC50 ~26 nM for closely related chemotypes), enabling structure-based design programs aimed at Duchenne Muscular Dystrophy or allergic inflammation. [1]

CDK2/5 Kinase Targeted Library Synthesis

Employ as a late-stage diversification building block for generating focused aminopyrazole libraries targeting CDK2/5 in pancreatic and other solid tumors. The free 5-amino group allows for rapid amide coupling to explore the solvent-exposed region of the kinase, directly building on established SAR that highlights the critical role of the N1-aryl group's hydrophobic contacts. [2]

ADME Property Fine-Tuning via Regioisomeric Difluoro Substitution

Utilize as a comparator tool to systematically evaluate the impact of fluorine position (3,5- vs. 2,4-difluoro) on lipophilicity, metabolic stability, and target selectivity. Computational predictions and fragment-based design principles suggest that the 3,5-difluoro pattern can optimize permeability and reduce off-target binding relative to other regioisomers. [3]

Intermediate for Advanced Heterocycle Synthesis

Leverage as a versatile synthetic intermediate for generating diverse heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) via the reactive 5-amino and 4-carboxylate groups, a strategy used to access novel kinase inhibitor chemotypes and expand chemical space around the pyrazole core. [4]

Quote Request

Request a Quote for Ethyl 5-amino-1-(3,5-difluorophenyl)-1h-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.